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molecular formula C13H21NO4 B062312 Diethyl 2-(1-cyano-3-methylbutyl)malonate CAS No. 186038-82-4

Diethyl 2-(1-cyano-3-methylbutyl)malonate

Cat. No. B062312
M. Wt: 255.31 g/mol
InChI Key: PZGIWBPMOSUKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08134023B2

Procedure details

A reactor was charged with (R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester (Formula 22, 49.5 kg) and EtOH (250 L). Sodium ethoxide (21% w/w in EtOH, 79.0 L, 1.1 eq) was added to the mixture, which was heated to 80° C. for 20 h. After completion of the reaction, the mixture was allowed to cool to RT and was neutralized by adding HOAc (12.2 L). Following evaporation of the EtOH, MTBE (150 L) was added to the mixture, and the resulting solution was filtered and evaporated to afford (R/S)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester (Formula 20) in quantitative yield.
Name
(R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester
Quantity
49.5 kg
Type
reactant
Reaction Step One
Name
Formula 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 L
Type
reactant
Reaction Step One
Quantity
79 L
Type
reactant
Reaction Step Two
Name
Quantity
12.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C@H:6]([C:11]#[N:12])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2].CCO.[O-]CC.[Na+]>CC(O)=O>[CH2:1]([O:3][C:4](=[O:18])[CH:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:6]([C:11]#[N:12])[CH2:7][CH:8]([CH3:10])[CH3:9])[CH3:2] |f:2.3|

Inputs

Step One
Name
(R)-3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester
Quantity
49.5 kg
Type
reactant
Smiles
C(C)OC(C([C@@H](CC(C)C)C#N)C(=O)OCC)=O
Name
Formula 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C([C@@H](CC(C)C)C#N)C(=O)OCC)=O
Name
Quantity
250 L
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
79 L
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
12.2 L
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
evaporation of the EtOH, MTBE (150 L)
ADDITION
Type
ADDITION
Details
was added to the mixture
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(CC(C)C)C#N)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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